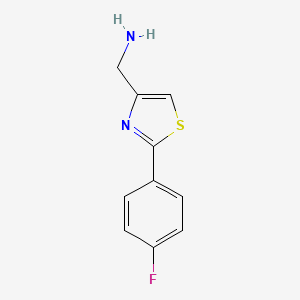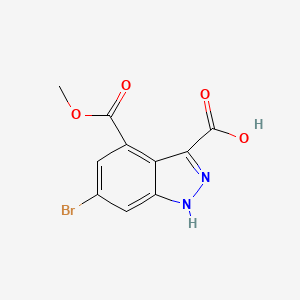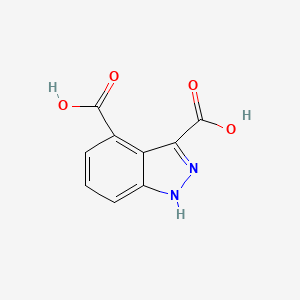
6-iodo-1H-indazole-3-carbaldehyde
Übersicht
Beschreibung
6-Iodo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 6th position and an aldehyde group at the 3rd position of the indazole ring makes this compound a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-1H-indazole-3-carbaldehyde typically involves the iodination of 1H-indazole-3-carbaldehyde. One common method includes the reaction of 1H-indazole-3-carbaldehyde with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 6-azido-1H-indazole-3-carbaldehyde or 6-cyano-1H-indazole-3-carbaldehyde can be formed.
Oxidation Products: 6-Iodo-1H-indazole-3-carboxylic acid.
Reduction Products: 6-Iodo-1H-indazole-3-methanol.
Wissenschaftliche Forschungsanwendungen
6-Iodo-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Medicine: It is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-iodo-1H-indazole-3-carbaldehyde largely depends on its application and the specific biological target. In medicinal chemistry, the compound may act as a precursor to kinase inhibitors, which function by inhibiting specific kinases involved in disease pathways. The aldehyde group can form covalent bonds with nucleophilic sites on target proteins, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-carbaldehyde: Lacks the iodine atom at the 6th position, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and biological activity.
6-Chloro-1H-indazole-3-carbaldehyde: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness: 6-Iodo-1H-indazole-3-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of complex molecules. The iodine atom also imparts distinct electronic and steric properties, influencing the compound’s behavior in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
6-iodo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELIHXOKMAQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE](/img/structure/B3293494.png)


![4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride](/img/structure/B3293509.png)
![4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-](/img/structure/B3293513.png)
![Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3293519.png)






